JBJ-09-063 Exhibits Sub-Nanomolar Potency Against EGFRL858R/T790M/C797S Triple Mutant, Surpassing EAI045 and JBJ-04-125-02
JBJ-09-063 demonstrates superior biochemical potency against the clinically relevant triple-mutant EGFR (L858R/T790M/C797S) compared to the earlier allosteric inhibitors EAI045 and JBJ-04-125-02. While EAI045's activity is negligible (IC50 > 1 µM) and JBJ-04-125-02 shows weak inhibition (IC50 > 1 µM), JBJ-09-063 potently inhibits this resistant variant with an IC50 of 0.083 nM. This represents a greater than 10,000-fold improvement in potency over its predecessors against this specific mutation [1].
| Evidence Dimension | Biochemical inhibitory potency (IC50) against EGFRL858R/T790M/C797S triple-mutant kinase domain |
|---|---|
| Target Compound Data | IC50 = 0.083 nM |
| Comparator Or Baseline | EAI045 (IC50 > 1 µM) and JBJ-04-125-02 (IC50 > 1 µM) |
| Quantified Difference | >12,000-fold lower IC50 for JBJ-09-063 relative to comparators |
| Conditions | Biochemical kinase assay using recombinant EGFRL858R/T790M/C797S kinase domain |
Why This Matters
Procurement for research on osimertinib-resistant NSCLC models with the C797S mutation requires a compound with confirmed potency against the triple-mutant enzyme, a property not shared by earlier allosteric inhibitors.
- [1] To, C., Beyett, T. S., Jang, J., Feng, W. W., Bahcall, M., Haikala, H. M., Shin, B. H., Heppner, D. E., Rana, J. K., Leeper, B. A., et al. An allosteric inhibitor against the therapy-resistant mutant forms of EGFR in non-small cell lung cancer. Nature Cancer 3, 402–417 (2022). View Source
